molecular formula C14H17N3O3 B2888506 (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone CAS No. 1421462-48-7

(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone

Cat. No.: B2888506
CAS No.: 1421462-48-7
M. Wt: 275.308
InChI Key: RFBGNPMUVJHZIR-UHFFFAOYSA-N
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Description

(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone: is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a methoxy group, a methyl group, and a morpholino group attached to an indazole core

Scientific Research Applications

Chemistry: (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound is being explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of indazole derivatives can vary depending on their specific structure and the biological target. For example, some indazole derivatives inhibit the vascular endothelial growth factor (VEGF) signaling pathway, which is a promising approach for cancer therapy .

Future Directions

Future research on “(3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone” and similar compounds could focus on further elucidating their mechanisms of action, optimizing their synthesis, and evaluating their potential as therapeutic agents. Given the wide range of biological activities exhibited by indazole derivatives , these compounds are likely to continue attracting considerable attention in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using suitable reagents such as methyl iodide and methanol.

    Attachment of the Morpholino Group: The morpholino group can be attached through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed:

    Oxidation: Hydroxylated derivatives or oxides.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

  • (3-methoxy-2-methyl-2H-indazol-6-yl)(piperidino)methanone
  • (3-methoxy-2-methyl-2H-indazol-6-yl)(pyrrolidino)methanone
  • (3-methoxy-2-methyl-2H-indazol-6-yl)(azepano)methanone

Comparison: (3-methoxy-2-methyl-2H-indazol-6-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity, solubility, and biological activity. The morpholino group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-16-14(19-2)11-4-3-10(9-12(11)15-16)13(18)17-5-7-20-8-6-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBGNPMUVJHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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